molecular formula C26H21N3O4 B2683602 5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866342-60-1

5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2683602
CAS No.: 866342-60-1
M. Wt: 439.471
InChI Key: NTDYDEUFATWVNV-UHFFFAOYSA-N
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Description

5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazoloquinoline core with methoxybenzyl and methoxyphenyl substituents. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a quinoline derivative, a pyrazole ring can be introduced through a condensation reaction with hydrazine derivatives.

    Introduction of Methoxybenzyl and Methoxyphenyl Groups: These substituents can be introduced via Friedel-Crafts alkylation or acylation reactions. Methoxybenzyl chloride and methoxybenzene can be used as alkylating agents in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Dioxolo Ring: The dioxolo ring can be formed through an intramolecular cyclization reaction, often facilitated by strong acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic rings or the pyrazoloquinoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocycles and for developing new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound could be explored for its potential use in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for various technological applications.

Mechanism of Action

The mechanism of action of 5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy groups and the pyrazoloquinoline core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline: Lacks the methoxy group on the phenyl ring, which may alter its reactivity and biological activity.

    5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline: Lacks the dioxolo ring, which can affect its electronic properties and stability.

    3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline: Lacks the methoxybenzyl group, potentially influencing its solubility and interaction with biological targets.

Uniqueness

The presence of both methoxybenzyl and methoxyphenyl groups, along with the dioxolo ring, gives 5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline unique electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(4-methoxyphenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-30-18-8-6-17(7-9-18)25-21-14-29(13-16-4-3-5-19(10-16)31-2)22-12-24-23(32-15-33-24)11-20(22)26(21)28-27-25/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDYDEUFATWVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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